molecular formula C10H10N2O B1292170 2-Cyclopropylbenzo[d]oxazol-5-amine CAS No. 1017027-77-8

2-Cyclopropylbenzo[d]oxazol-5-amine

Cat. No.: B1292170
CAS No.: 1017027-77-8
M. Wt: 174.2 g/mol
InChI Key: YDSNEXZZBXFWCT-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzo[d]oxazol-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Biological Activities

The interest in benzazoles and derivatives, including 2-Cyclopropylbenzo[d]oxazol-5-amine, is significant within medicinal chemistry due to their diverse biological activities and clinical applications. These compounds, particularly 2-guanidinobenzazoles, have been explored for their therapeutic potentials, including cytotoxic properties, inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis. Recent synthetic methods have introduced modifications and functionalization to these molecules, enhancing their pharmacological profiles (Rosales-Hernández et al., 2022).

Chemical Reactions with C- and N-Nucleophiles

Arylmethylidenefuranones' reactivity with C- and N-nucleophiles has been systematized, showing the synthesis versatility of heterocyclic compounds. These reactions yield a broad range of compounds including amides, pyrrolones, and benzofurans, demonstrating the chemical flexibility and potential of such structures for various applications (Kamneva et al., 2018).

Antitumor Agents

Benzothiazole derivatives, closely related to this compound, have shown a wide range of antimicrobial and anticancer activities. The structural simplicity and synthetic accessibility of 2-arylbenzothiazoles make them promising pharmacophores for developing new antitumor agents, highlighting their importance in the field of drug discovery and development for cancer chemotherapy (Ahmed et al., 2012).

S-Arylation and Pharmaceutical Significance

The synthesis and pharmaceutical significance of 2-arylthio-benzazoles, including benzothiazoles and benzoxazoles, underline their diverse biological and pharmacological properties. The C–S cross-coupling reactions offer a general method for constructing various 2-arylthio-benzazoles, crucial for developing new pharmacophores with enhanced biological activities (Vessally et al., 2018).

Safety and Hazards

According to the Safety Data Sheet, 2-Cyclopropylbenzo[d]oxazol-5-amine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

2-Cyclopropylbenzo[d]oxazol-5-amine and its derivatives have potential therapeutic applications. For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed using the scaffold hopping guided multi-target directed ligands (MTDLs) strategy for the treatment of Alzheimer’s disease . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound are needed to improve its efficacy .

Biochemical Analysis

Biochemical Properties

2-Cyclopropylbenzo[d]oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, introducing a hydrophilic group . In phase II metabolism, it undergoes conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression .

Properties

IUPAC Name

2-cyclopropyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNEXZZBXFWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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